N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride
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Description
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C21H20ClN3OS3 and its molecular weight is 462.04. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]thiophene-2-carboxamide hydrochloride, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent activity against Mycobacterium tuberculosis . The primary target of these compounds is often the enzyme DprE1 , which is crucial for the survival of the bacterium .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the normal functioning of the bacterium, leading to its death . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of DprE1 affects the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This disruption in the biochemical pathway leads to the death of the bacterium .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good absorption, distribution, metabolism, and excretion (adme) properties . These properties contribute to the compound’s bioavailability, making it effective in reaching its target in the body .
Result of Action
The result of the compound’s action is the death of the Mycobacterium tuberculosis bacterium . By inhibiting the function of DprE1, the compound disrupts the biosynthesis of arabinogalactan, leading to the death of the bacterium .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]thiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS3.ClH/c1-2-24-10-9-13-17(12-24)28-21(23-19(25)16-8-5-11-26-16)18(13)20-22-14-6-3-4-7-15(14)27-20;/h3-8,11H,2,9-10,12H2,1H3,(H,23,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DODKIMZHTJNBDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CS5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.